molecular formula C24H17NO5 B6524781 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 929373-17-1

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No. B6524781
M. Wt: 399.4 g/mol
InChI Key: OOKLDDVCFKTTJL-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as coumarins . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems, including the one , has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of the compound is C29H25NO7 . Its average mass is 499.511 Da and its monoisotopic mass is 499.163116 Da .


Chemical Reactions Analysis

The chemical reactions involving coumarins are diverse and depend on the specific structure of the coumarin derivative. For instance, 7-hydroxy-2H-chromen-2-one was used in an O-acylation reaction with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and the properties of similar compounds. For instance, 1H NMR spectroscopy of a similar compound showed peaks at δ 3.33 (2H,s, –CH2–CN), 4.30 (2H,s,–CH2 Ar),7.2–7.4 (5H,m, Ar),8.8 (1H,s,–NH) .

Future Directions

Given the diverse biological activities of coumarin derivatives, future research could focus on synthesizing new derivatives and testing them for various biological activities. The development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-13-9-10-15-17(12-20(26)30-22(15)14(13)2)23-21(16-6-3-4-7-18(16)29-23)25-24(27)19-8-5-11-28-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLDDVCFKTTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

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